molecular formula C16H14N2O2S B12535172 Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester CAS No. 658702-69-3

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester

Cat. No.: B12535172
CAS No.: 658702-69-3
M. Wt: 298.4 g/mol
InChI Key: AXJLXCHFMVQTNQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of living systems

Preparation Methods

The reaction conditions often require a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as casein kinases and thrombin . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester can be compared with other benzimidazole derivatives such as 2-(2,2,2-trifluoroethyl) benzimidazole and 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole . These compounds share similar structural features but may differ in their biological activities and applications. For example, 2-(2,2,2-trifluoroethyl) benzimidazole is known for its androgen receptor modulation, while 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole has been studied for its antibacterial and antifungal activities . The uniqueness of this compound lies in its specific combination of benzimidazole and benzoic acid moieties, which may confer distinct biological properties and applications.

Properties

CAS No.

658702-69-3

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 2-(benzimidazol-1-ylsulfanyl)benzoate

InChI

InChI=1S/C16H14N2O2S/c1-2-20-16(19)12-7-3-6-10-15(12)21-18-11-17-13-8-4-5-9-14(13)18/h3-11H,2H2,1H3

InChI Key

AXJLXCHFMVQTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SN2C=NC3=CC=CC=C32

Origin of Product

United States

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